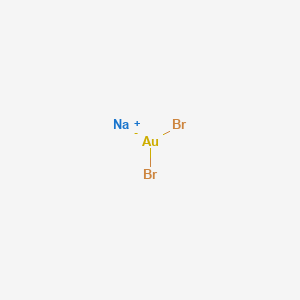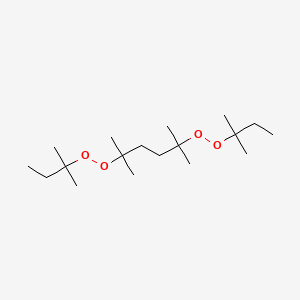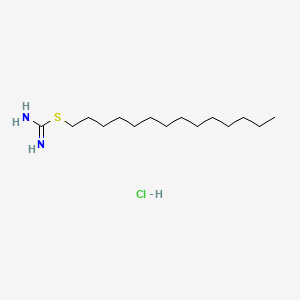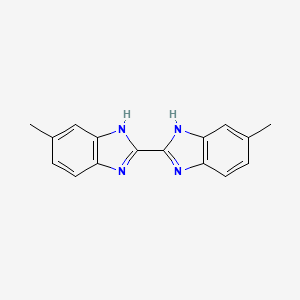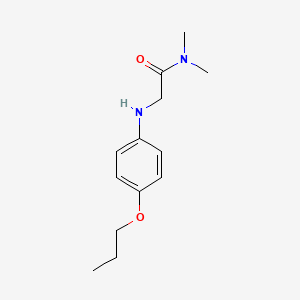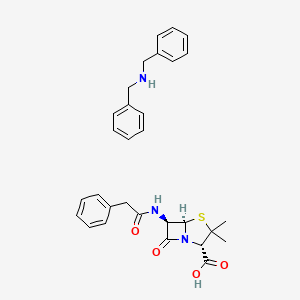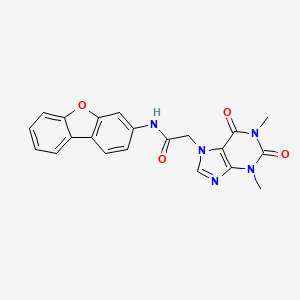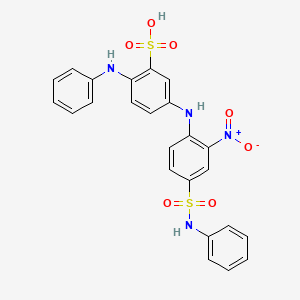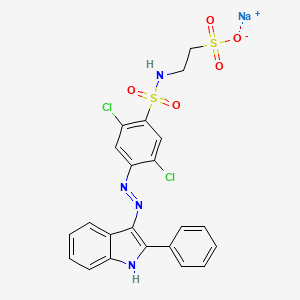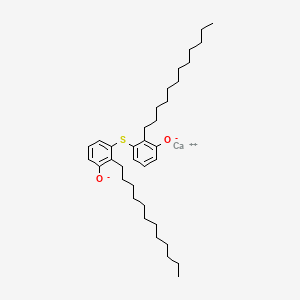
calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate, also known as calcium thiobis[dodecylphenolate], is a chemical compound with the molecular formula C36H56CaO2S. This compound is characterized by its unique structure, which includes two dodecyl groups and a sulfanylphenolate moiety. It is primarily used in various industrial applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate typically involves the reaction of dodecylphenol with sulfur and calcium hydroxide. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form.
Substitution: The phenolate groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenolates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiallergic properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate involves its interaction with various molecular targets and pathways. The compound can interact with cellular membranes, enzymes, and receptors, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, such as its antimicrobial or antiallergic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-O-Dodecyl-L-ascorbic Acid: Known for its antiallergic activity.
2-O-Alkyl-L-ascorbic Acids: Similar in structure but with different alkyl groups.
Calcium Thiobis[octylphenolate]: Similar structure but with octyl groups instead of dodecyl.
Propriétés
Numéro CAS |
26998-97-0 |
|---|---|
Formule moléculaire |
C36H56CaO2S |
Poids moléculaire |
593.0 g/mol |
Nom IUPAC |
calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate |
InChI |
InChI=1S/C36H58O2S.Ca/c1-3-5-7-9-11-13-15-17-19-21-25-31-33(37)27-23-29-35(31)39-36-30-24-28-34(38)32(36)26-22-20-18-16-14-12-10-8-6-4-2;/h23-24,27-30,37-38H,3-22,25-26H2,1-2H3;/q;+2/p-2 |
Clé InChI |
CKBXIYXJPWPKFD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCC1=C(C=CC=C1SC2=CC=CC(=C2CCCCCCCCCCCC)[O-])[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


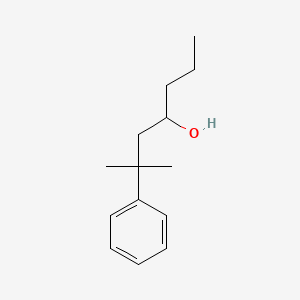
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)


